molecular formula C11H13NO2 B112967 2-Aminotetralin-2-carboxylic acid CAS No. 74444-77-2

2-Aminotetralin-2-carboxylic acid

Cat. No. B112967
CAS RN: 74444-77-2
M. Wt: 191.23 g/mol
InChI Key: CDULPPOISZOUTK-UHFFFAOYSA-N
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Description

“2-Aminotetralin-2-carboxylic acid” is a chemical compound with the CAS Number: 74444-77-2. It has a molecular weight of 191.23 and its IUPAC name is 2-amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid . It is also known as 1,2,3,4-tetrahydronaphthalen-2-amine (THN), a stimulant drug with a chemical structure consisting of a tetralin group combined with an amine .


Molecular Structure Analysis

The InChI code for “2-Aminotetralin-2-carboxylic acid” is 1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14) and the InChI key is CDULPPOISZOUTK-UHFFFAOYSA-N . The molecular formula is C11H13NO2 .


Physical And Chemical Properties Analysis

“2-Aminotetralin-2-carboxylic acid” is a white to yellow solid . The storage temperature is +4°C .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2-Aminotetralin-2-carboxylic acid . This compound, also known as ®-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid , has a molecular formula of C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol . Here are six unique applications:

  • Peptide Synthesis

    • Results/Outcomes : Successful incorporation of 2-aminotetralin-2-carboxylic acid into a peptide sequence enables the study of its biological activity, receptor binding, and potential therapeutic applications .
  • Drug Design and Development

    • Results/Outcomes : Successful drug candidates may exhibit improved receptor selectivity, affinity, and pharmacokinetic properties .
  • Neurotransmitter Research

    • Results/Outcomes : Insights into receptor selectivity and potential therapeutic applications for neurological disorders may emerge .
  • Enzyme Inhibition Studies

    • Results/Outcomes : Identification of potent enzyme inhibitors may lead to novel drug targets or therapeutic strategies .
  • Chiral Catalysts

    • Results/Outcomes : Improved enantioselectivity and efficient synthesis of chiral compounds can be achieved using these catalysts .
  • Molecular Probes and Imaging Agents

    • Results/Outcomes : Visualization of cellular processes, receptor distribution, or disease-related changes can be achieved using these molecular probes .

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

“2-Aminotetralin-2-carboxylic acid” and its derivatives have potential applications in drug discovery. For instance, it has been used in the synthesis of opioid peptides . The field of transforming peptides into drug leads is a dynamic and fertile field in medicinal chemistry and drug discovery .

properties

IUPAC Name

2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULPPOISZOUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347113
Record name 2-Aminotetralin-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminotetralin-2-carboxylic acid

CAS RN

74444-77-2, 6331-63-1
Record name 74444-77-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=182016
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6331-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37016
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminotetralin-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
108
Citations
G Tóth, Z Darula, A Péter, F Fülöp… - Journal of medicinal …, 1997 - ACS Publications
… Deltorphin I and II analogs were synthesized involving the substitution of Ile instead of Val at positions 5 and 6 in the address domain and 2-aminotetralin-2-carboxylic acid (Atc) instead …
Number of citations: 36 pubs.acs.org
Z Darula, KE Kövér, K Monory, A Borsodi… - Journal of medicinal …, 2000 - ACS Publications
… Deltorphin II analogues were synthesized with the substitution of Ile instead of Val at positions 5 and 6 in the address domain and 6-hydroxy-2-aminotetralin-2-carboxylic acid (Hat) …
Number of citations: 17 pubs.acs.org
M Spetea, Z Darula, G Tóth, A Borsodi - Neuropeptides, 1997 - Elsevier
… A synthetic amino acid, 2-aminotetralin-2-carboxylic acid (Atc), was introduced at position 3 instead of Phe in IleS,6deltorphin I and II, and the resultant compounds were prepared in …
Number of citations: 3 www.sciencedirect.com
HI Mosberg, HB Kroona - Journal of medicinal chemistry, 1992 - ACS Publications
… These are tetrahydroisoquinoline-3-carboxylic acid (Tic),5 2-aminotetralin-2-carboxylic acid (Ate),6 and 2-aminomdan-2-carboxylic acid (Aic),6 as phenylalanine …
Number of citations: 34 pubs.acs.org
K Bakos, J Havass, F Fülöp, L Gera, JM Stewart… - Letters in Peptide …, 2001 - Springer
We report the solid-phase synthesis and receptor-binding properties of eleven oxytocin analogs (Mpa-Xxx-Ile-Gln-Asn-Cys-Sar-Arg-Gly-NH 2 ) containing non-coded amino acids in …
Number of citations: 8 link.springer.com
PW Schiller, G Weltrowska, NTM Dung… - Journal of medicinal …, 1991 - ACS Publications
… D,L-2-Aminotetralin-2-carboxylic Acid (Ate). Commercially available 2-spirohydantointetralin (Aldrich) was converted to D,L-2-aminotetralin-2-carboxylic acid in the same manner as that …
Number of citations: 133 pubs.acs.org
Z Darula, A Péter, G Tóth - Journal of Labelled Compounds and …, 1997 - Wiley Online Library
… deltorphin I and II analogues were designed and synthesized, using a more lipophilic amino acid (Ile) instead of Val at positions 5 and 6, and 2-aminotetralin-2carboxylic acid (Atc) at …
HI Mosberg, AL Lomize, C Wang… - Journal of medicinal …, 1994 - ACS Publications
… and their appropriate aryl ring-hydroxylated counterparts, 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid (HO-Tic),10 6-hydroxy-2-aminotetralin-2carboxylic acid (Hat),11’12 …
Number of citations: 101 pubs.acs.org
BC WILKES, PW SCHILLER - International Journal of Peptide …, 1992 - Wiley Online Library
… Peptides studied included the potent and highly μ‐selective analogs (Aic = 2‐aminoindan‐2‐carboxylic acid), (Atc = 2‐aminotetralin‐2‐carboxylic acid) and and the weakly active …
Number of citations: 13 onlinelibrary.wiley.com
PW Schiller, G Weltrowska, TMD Nguyen… - Journal of medicinal …, 1992 - ACS Publications
… Replacement ofPhe* 123 in [D-Ala2]deltorphin I with 2-aminoindan-2-carboxylicacid (Aic) or L- or D-2-aminotetralin2-carboxylic acid (Ate) resulted in agonist compounds which retained …
Number of citations: 63 pubs.acs.org

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